Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl

Medicinal chemistry Neuronal nitric oxide synthase inhibition Chiral building block stereochemistry

Tert-butyl ((2R,4S)-4-fluoropyrrolidin-2-yl)carbamate hydrochloride (CAS 1946010-87-2) is a chiral, enantiopure fluorinated pyrrolidine derivative supplied as its hydrochloride salt for enhanced handling and stability. It features a Boc-protected primary amine directly attached at the pyrrolidine 2-position and a single fluorine substituent at the 4-position in a defined (2R,4S) trans-configuration.

Molecular Formula C9H18ClFN2O2
Molecular Weight 240.70
CAS No. 1946010-87-2
Cat. No. B3113256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl
CAS1946010-87-2
Molecular FormulaC9H18ClFN2O2
Molecular Weight240.70
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CN1)F.Cl
InChIInChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7+;/m0./s1
InChIKeyJDWUIZFTJYUONQ-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl ((2R,4S)-4-fluoropyrrolidin-2-yl)carbamate hydrochloride (CAS 1946010-87-2): Procurement-Ready Chiral Fluorinated Pyrrolidine Building Block


Tert-butyl ((2R,4S)-4-fluoropyrrolidin-2-yl)carbamate hydrochloride (CAS 1946010-87-2) is a chiral, enantiopure fluorinated pyrrolidine derivative supplied as its hydrochloride salt for enhanced handling and stability . It features a Boc-protected primary amine directly attached at the pyrrolidine 2-position and a single fluorine substituent at the 4-position in a defined (2R,4S) trans-configuration. With a molecular formula of C₉H₁₈ClFN₂O₂ and a molecular weight of 240.70 g·mol⁻¹, this compound serves as a key intermediate in the synthesis of biologically active molecules, most notably neuronal nitric oxide synthase (nNOS) inhibitors bearing a 2-aminopyridine scaffold [1][2]. The hydrochloride salt form confers practical advantages in solubility and long-term storage relative to the free base .

Why Generic Substitution Fails for CAS 1946010-87-2: Stereochemical and Structural Determinants of Downstream Pharmacological Performance


Substituting CAS 1946010-87-2 with a closely related analog — whether a diastereomer, an enantiomer, or a methylene-spacer variant — is not a neutral procurement decision. The (2R,4S) trans-configuration of this building block pre-organizes the fluorine atom and the amine attachment point into a specific spatial geometry that, when elaborated into final drug candidates, directly influences nNOS isoform binding orientation and potency [1]. Crystallographic evidence demonstrates that even chirality inversion on the pyrrolidine ring of the elaborated inhibitor triggers a complete binding-mode transition in the enzyme active site, with concomitant changes in Ki values [1][2]. Furthermore, the direct Boc-amine attachment (C₉ scaffold) versus the methylene-spacer variant (C₁₀ scaffold, e.g., CAS 1818843-18-3) alters molecular weight, lipophilicity, and conformational flexibility — parameters that cascade into differences in passive membrane permeability and efflux transporter recognition in the final drug molecule [3]. The data below quantify these differentiation points.

Quantitative Differentiation Evidence for tert-Butyl ((2R,4S)-4-fluoropyrrolidin-2-yl)carbamate HCl (CAS 1946010-87-2) Versus Closest Analogs


Stereochemical Identity: (2R,4S) Trans-Configuration Enables Defined nNOS Inhibitor Binding Geometry Distinguished from (2S)- and (2R,4R)-Diastereomers

The (2R,4S) trans-configuration of CAS 1946010-87-2 is stereochemically distinct from the (2S,4S) enantiomer (CAS 2007920-50-3) and the (2R,4R) diastereomer (CAS 1818843-16-1), which feature a cis-relationship between the C2 amine and C4 fluorine [1]. In the elaborated nNOS inhibitor series reported by Do et al. (2019), the pyrrolidine tail stereochemistry derived from this building block dictates the inhibitor binding mode: a chirality change on the pyrrolidine ring (e.g., from (S)- to (R)-configuration at the carbon bearing the tail attachment) caused a complete reorientation of the central fluorobenzene linker within the enzyme active site, as revealed by X-ray crystallography at 1.95 Å resolution [2]. The (2R,4S)-derived inhibitor (compound 21) achieved a Ki < 30 nM against human nNOS — a potency within 2-fold of the lead compound 1 (Ki = 30 nM) — while the (2S)-configured pyrrolidine analogs (compounds 4–9) showed Ki values ranging from 52 to 204 nM against human nNOS, representing a 1.7- to 6.8-fold decrease in potency [1].

Medicinal chemistry Neuronal nitric oxide synthase inhibition Chiral building block stereochemistry

Direct Boc-Amine Attachment (C₉ Scaffold) Versus Methylene-Spacer Variant (C₁₀ Scaffold): Molecular Property Differentiation

CAS 1946010-87-2 (C₉H₁₈ClFN₂O₂, MW 240.70 g·mol⁻¹) features a direct Boc-protected amine linkage to the pyrrolidine C2 position, whereas its closest commercially available structural analog, CAS 1818843-18-3 (C₁₀H₂₀ClFN₂O₂, MW 254.73 g·mol⁻¹), incorporates a methylene (–CH₂–) spacer between the pyrrolidine ring and the carbamate nitrogen [1]. This structural difference yields a molecular weight increase of 14.03 g·mol⁻¹ (5.8%) and introduces an additional rotatable bond in the methylene-spacer variant. The direct-attachment scaffold (CAS 1946010-87-2) is more compact and conformationally restricted, which may reduce entropic penalties upon target binding when the amine is deprotected and elaborated [2]. In the nNOS inhibitor series, the elaborated final compound 21, which incorporates the (2R,4S)-4-fluoropyrrolidine motif without a methylene spacer at the amine attachment point, achieved an efflux ratio (ER) of 0.8 in the Caco-2 bidirectional assay, indicating low P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) substrate liability — a critical parameter for CNS drug candidates requiring blood-brain barrier penetration [2].

Building block selection Physicochemical property optimization Fragment-based drug design

Fluorine Substitution at C4: Conformational Pre-organization and Metabolic Stability Gains Over Non-Fluorinated Pyrrolidine Building Blocks

The single fluorine atom at the 4-position of the pyrrolidine ring in CAS 1946010-87-2 introduces a strong dipole and gauche preference that pre-organizes the pyrrolidine ring conformation, an effect absent in non-fluorinated Boc-2-aminopyrrolidine analogs [1]. 4-Fluoropyrrolidine derivatives are established as privileged scaffolds in medicinal chemistry, with documented applications as dipeptidyl peptidase IV (DPP-IV) inhibitors, where the fluorine substituent enhances metabolic stability and binding affinity [1][2]. In nNOS inhibitor development, the 4-fluoropyrrolidine moiety in compound 21 contributed to maintaining excellent human nNOS potency (Ki = 23 nM) while simultaneously achieving an hnNOS/heNOS selectivity ratio exceeding those of non-fluorinated tail analogs [3]. The fluorine-induced conformational bias (pyrrolidine ring pucker preference) positions the elaborated tail amine for optimal interactions with heme propionate A and H₄B cofactor in the nNOS active site, as visualized in the 1.95 Å co-crystal structure (PDB 6NGQ) [4].

Fluorine medicinal chemistry Conformational control Metabolic stability

Hydrochloride Salt Form: Solubility and Storage Advantages Over Free Base for Reliable Inventory Management

CAS 1946010-87-2 is supplied as the hydrochloride salt, which provides practical advantages over the corresponding free base form. The hydrochloride salt enhances aqueous solubility at low pH, facilitating dissolution for subsequent Boc-deprotection and coupling reactions . Vendor specifications from AKSci indicate long-term storage at cool, dry conditions without special hazardous material transport requirements, and the product is stocked and shipped with full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) . Leyan (乐研) reports a purity specification of 97% for this compound (product number 1940832), with the caveat that displayed purity reflects入库指导纯度 (inbound guidance purity) and actual batch purity is confirmed upon receipt . Fluorochem lists the compound at 95% purity under catalog number 531334 . The MDL number MFCD30184901 is assigned to this compound, enabling definitive chemical registration and inventory tracking .

Compound handling Salt-form selection Laboratory procurement

Optimal Application Scenarios for tert-Butyl ((2R,4S)-4-fluoropyrrolidin-2-yl)carbamate HCl (CAS 1946010-87-2) Based on Quantified Differentiation Evidence


Synthesis of CNS-Penetrant nNOS Inhibitors with Defined (2R,4S) Stereochemistry for Neurodegenerative Disease Programs

CAS 1946010-87-2 is the preferred building block for constructing the (2R,4S)-4-fluoropyrrolidine tail motif found in compound 21 of the Do et al. (2019) nNOS inhibitor series, which achieved Ki < 30 nM against human nNOS and a Caco-2 efflux ratio of 0.8 — the lowest P-gp substrate liability in the 21-compound optimization campaign [1]. The co-crystal structure PDB 6NGQ (1.95 Å resolution) provides a structural blueprint for rational design: the 4-fluoropyrrolidine ring positions the tail amine for hydrogen-bonding interactions with heme propionate A while the fluorine atom enforces a productive ring pucker [2]. Programs targeting Alzheimer's, Parkinson's, or Huntington's diseases where CNS exposure is paramount should prioritize this building block over its methylene-spacer or non-fluorinated analogs.

Chiral Pool Synthesis of Fluorinated Peptidomimetics and Protease Inhibitors Requiring Trans-2-Amino-4-fluoropyrrolidine Cores

The (2R,4S) configuration of CAS 1946010-87-2 aligns with the D-proline-like stereochemical series, making it a direct precursor for fluorinated peptidomimetics where trans-relationship between the C2 amino group and C4 fluorine is required [1]. Boc-deprotection under standard acidic conditions (TFA or HCl/dioxane) liberates the free amine for peptide coupling or reductive amination. This contrasts with the (2S,4S) enantiomer (CAS 2007920-50-3), which provides the L-proline-like configuration and may yield different biological activity profiles [2]. The fluorine atom at C4 imparts metabolic stability to the resulting amide bonds by reducing CYP450-mediated oxidation at the pyrrolidine ring, a class-level advantage documented for 4-fluoropyrrolidine-containing DPP-IV inhibitors [3].

Fragment-Based Drug Discovery (FBDD) Libraries Incorporating Conformationally Restricted Fluorinated Pyrrolidine Fragments

With a molecular weight of 240.70 g·mol⁻¹ (free base component MW ~203.7), CAS 1946010-87-2 falls within the fragment-sized chemical space and offers a conformationally restricted, fluorinated pyrrolidine core with a protected amine handle for library diversification [1]. The direct Boc-amine attachment (lacking a methylene spacer) provides a more compact scaffold compared to CAS 1818843-18-3 (MW 254.73), potentially offering superior ligand efficiency metrics when elaborated [2]. The MDL number MFCD30184901 enables definitive registration in corporate compound collections and fragment libraries [3]. Researchers constructing fragment sets for nNOS, DPP-IV, or general serine protease screening should include this building block to probe fluorinated pyrrolidine binding pockets.

Process Chemistry Development and Scale-Up Feasibility Assessment for Fluoropyrrolidine-Containing Drug Candidates

The commercial availability of CAS 1946010-87-2 from multiple vendors (AKSci, Leyan, Fluorochem) with purity specifications of 95–97% supports initial process chemistry feasibility studies [1][2]. The hydrochloride salt form facilitates accurate weighing and dissolution for reaction optimization. The patent literature (US9758507B2) describes synthetic routes to chiral pyrrolidine core compounds en route to nNOS inhibitors, providing a regulatory framework for freedom-to-operate assessment when scaling this building block [3]. Procurement teams should verify batch-specific purity via COA and consider the (2R,4R)-diastereomer (CAS 1818843-16-1) as a negative control for stereochemical SAR studies [4].

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